

10-Oxononadecanedioic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **10-Oxononadecanedioic acid**

Cat. No.: **B8223391**

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: **10-Oxononadecanedioic acid** is a specialized long-chain dicarboxylic acid for which a specific CAS number and extensive experimental data are not readily available in public databases. This guide has been compiled by extrapolating information from structurally related compounds and established chemical principles to provide a predictive overview of its properties, synthesis, and potential biological significance. All quantitative data should be regarded as estimations.

Introduction

10-Oxononadecanedioic acid is a C19 alpha,omega-dicarboxylic acid containing a ketone functional group at the C10 position. Its structure, featuring two terminal carboxylic acid moieties and a central carbonyl group, suggests a molecule with unique chemical reactivity and potential for diverse applications, from polymer chemistry to pharmacology. The presence of both hydrophilic carboxyl groups and a long hydrophobic carbon chain imparts amphipathic properties, while the ketone group offers a site for further chemical modification. This document provides a comprehensive overview of the predicted properties, potential synthetic routes, and hypothetical biological roles of **10-Oxononadecanedioic acid**.

Chemical and Physical Properties

The properties of **10-Oxononadecanedioic acid** are predicted based on the known data for nonadecanedioic acid and the influence of a central ketone group.

Table 1: Predicted Physicochemical Properties of 10-Oxononadecanedioic Acid

Property	Predicted Value	Notes
Molecular Formula	$C_{19}H_{34}O_5$	
Molecular Weight	342.47 g/mol	
Appearance	White to off-white crystalline solid	By analogy to similar long-chain dicarboxylic acids.
Melting Point	110-120 °C	Expected to be slightly lower than nonadecanedioic acid due to the polarity of the ketone group disrupting crystal packing.
Boiling Point	> 450 °C (decomposes)	High boiling point is expected due to high molecular weight and hydrogen bonding capabilities.
Solubility	Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).	The two carboxylic acid groups enhance solubility in polar solvents compared to a non-functionalized alkane of similar length.
pKa ₁	~4.5	Similar to other long-chain dicarboxylic acids.
pKa ₂	~5.5	The second dissociation is weaker due to electrostatic effects.

Table 2: Predicted Spectroscopic Data for 10-Oxononadecanedioic Acid

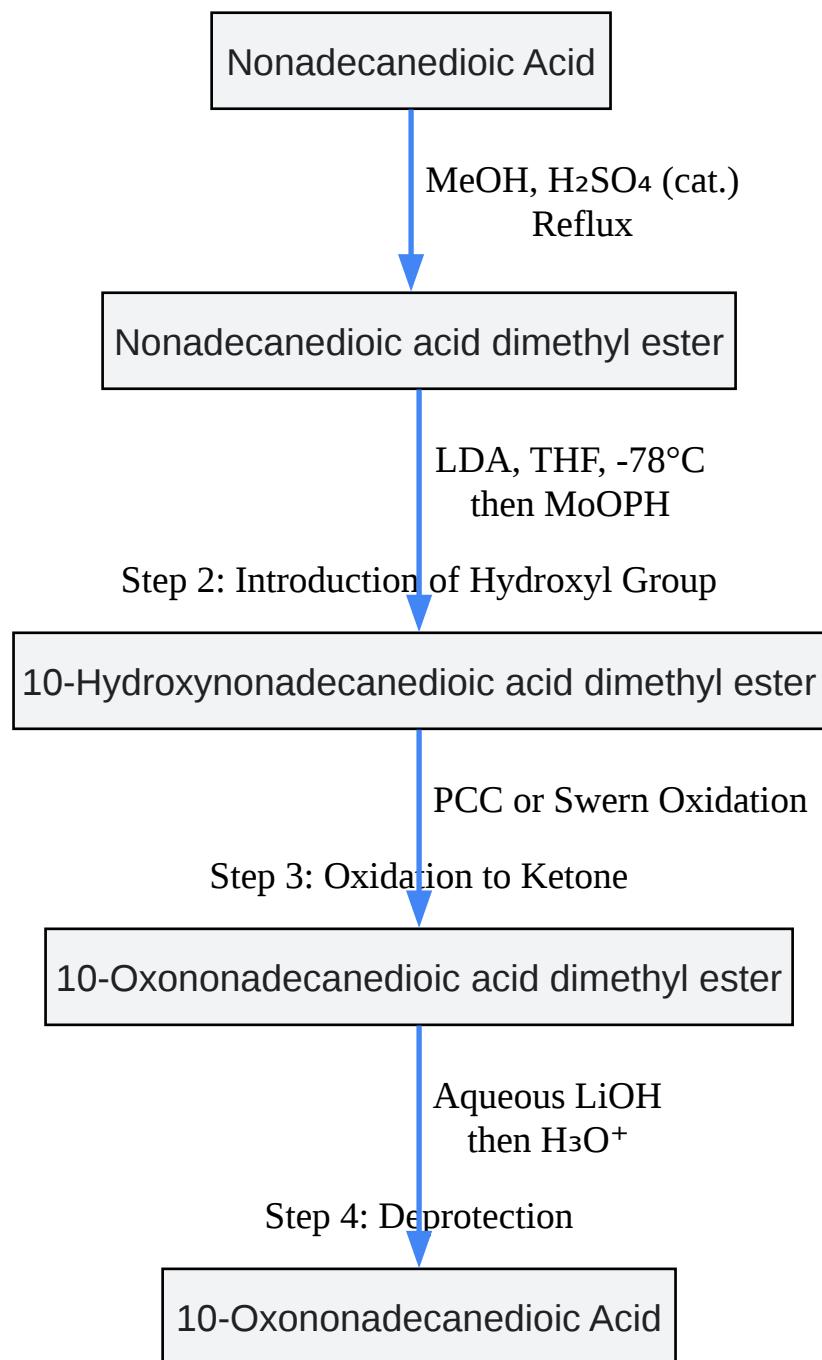
Spectroscopy	Predicted Peaks
¹ H NMR	$\delta \sim 2.4\text{-}2.5$ ppm (t, 4H, $-\text{CH}_2\text{-C=O}$), $\delta \sim 2.2\text{-}2.3$ ppm (t, 4H, $-\text{CH}_2\text{-COOH}$), $\delta \sim 1.2\text{-}1.7$ ppm (m, 22H, other $-\text{CH}_2\text{-}$), $\delta \sim 11\text{-}12$ ppm (s, 2H, $-\text{COOH}$)
¹³ C NMR	$\delta \sim 210\text{-}212$ ppm (C=O), $\delta \sim 178\text{-}180$ ppm ($-\text{COOH}$), $\delta \sim 42\text{-}44$ ppm ($-\text{CH}_2\text{-C=O}$), $\delta \sim 33\text{-}35$ ppm ($-\text{CH}_2\text{-COOH}$), $\delta \sim 24\text{-}30$ ppm (other $-\text{CH}_2\text{-}$)
IR (Infrared)	$\sim 2800\text{-}3300 \text{ cm}^{-1}$ (broad, O-H stretch of $-\text{COOH}$), $\sim 1700\text{-}1720 \text{ cm}^{-1}$ (sharp, C=O stretch of ketone and $-\text{COOH}$)
Mass Spectrometry	$[\text{M}-\text{H}]^-$ at m/z 341.23, $[\text{M}+\text{Na}]^+$ at m/z 365.23

Proposed Synthesis and Experimental Protocols

As **10-Oxononadecanedioic acid** is not readily available commercially, a multi-step synthesis would be required. A plausible synthetic route starting from nonadecanedioic acid is outlined below.

Diagram 1: Proposed Synthetic Workflow for 10-Oxononadecanedioic Acid

Step 1: Protection of Carboxylic Acids

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Caption: Proposed synthesis of **10-Oxononadecanedioic acid** from Nonadecanedioic acid.

Experimental Protocols (Hypothetical)

Step 1: Esterification of Nonadecanedioic Acid

- To a solution of nonadecanedioic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise.
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the dimethyl ester.

Step 2: Hydroxylation of the Dimethyl Ester

- Prepare a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C.
- Slowly add a solution of the dimethyl ester of nonadecanedioic acid (1 equivalent) in anhydrous THF to the LDA solution.
- Stir the mixture at -78°C for 1 hour to allow for enolate formation.
- Add a solution of oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) (2.5 equivalents) in anhydrous THF.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to isolate the 10-hydroxy derivative.

Step 3: Oxidation to the Ketone

- To a solution of the 10-hydroxy derivative (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents).
- Stir the mixture at room temperature for 2-3 hours, monitoring by TLC.
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Concentrate the filtrate to yield the 10-oxo dimethyl ester.

Step 4: Saponification to **10-Oxononadecanedioic Acid**

- Dissolve the 10-oxo dimethyl ester (1 equivalent) in a mixture of THF and water.
- Add lithium hydroxide (3 equivalents) and stir at room temperature overnight.
- Monitor the reaction by TLC until the starting material is consumed.
- Acidify the reaction mixture to pH 2 with 1M HCl.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield **10-Oxononadecanedioic acid**.

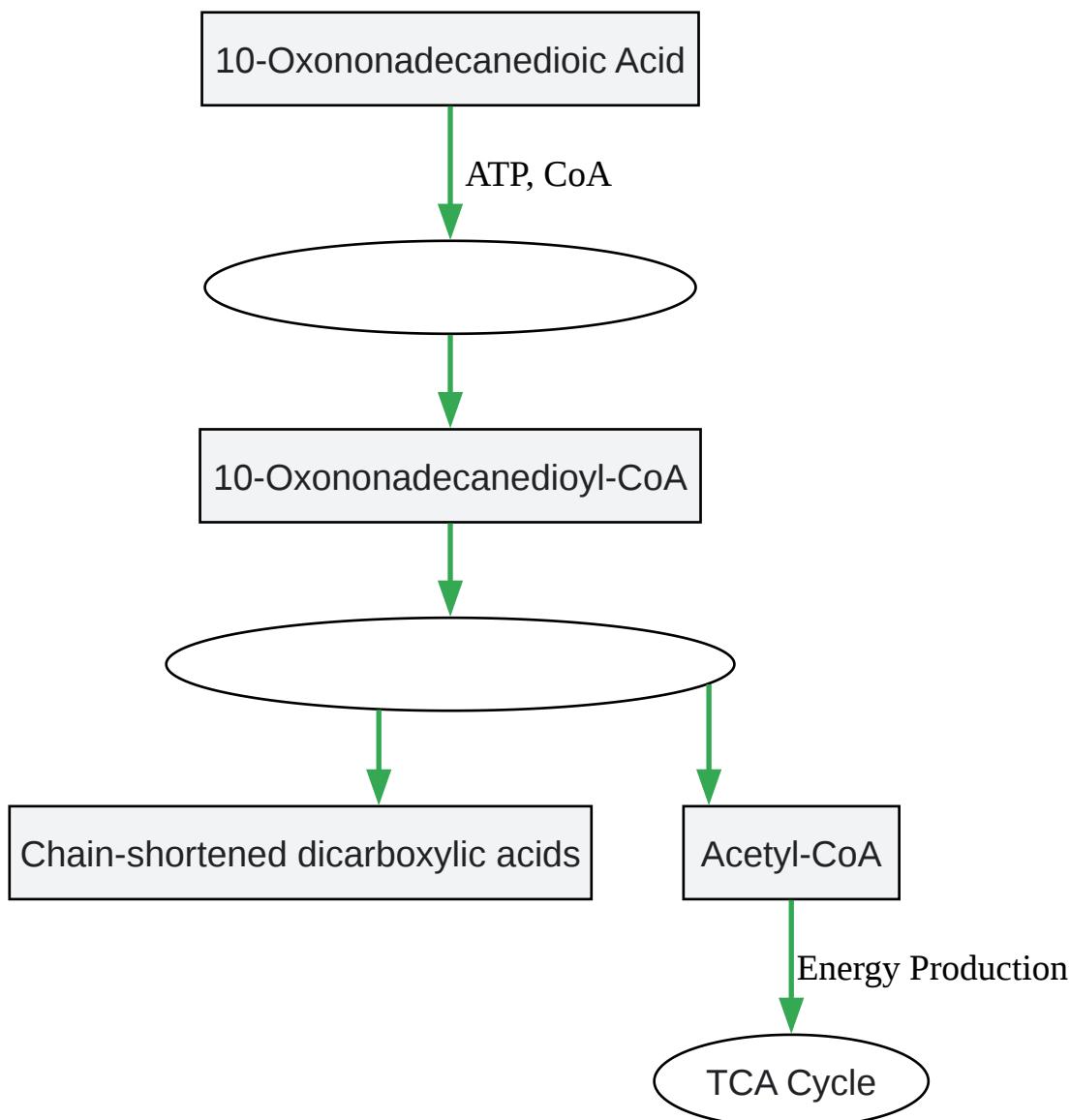
Potential Biological Activity and Signaling Pathways

Long-chain dicarboxylic acids are known to be metabolites of fatty acid ω -oxidation. They are involved in energy metabolism, particularly under conditions of high fatty acid flux or impaired β -oxidation. The introduction of a ketone group could modulate these biological activities.

Hypothetical Role in Peroxisomal β -Oxidation

It is plausible that **10-Oxononadecanedioic acid** could be a substrate for peroxisomal β -oxidation, a key pathway for the metabolism of very-long-chain fatty acids and dicarboxylic acids.

Diagram 2: Hypothetical Metabolic Pathway of 10-Oxononadecanedioic Acid



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Caption: Hypothetical metabolic fate of **10-Oxononadecanedioic acid** via peroxisomal β -oxidation.

Applications in Research and Drug Development

The bifunctional nature of **10-Oxononadecanedioic acid** opens up several avenues for research and development:

- Polymer Chemistry: The two carboxylic acid groups can be used for the synthesis of specialty polyamides and polyesters. The long aliphatic chain would be expected to impart flexibility and hydrophobicity to the resulting polymers.
- Drug Delivery: The amphipathic nature of the molecule could be exploited in the design of novel drug delivery systems, such as liposomes or micelles.
- Linker Chemistry: It could serve as a long-chain linker in the synthesis of proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules, where precise spacing between two active domains is required.
- Metabolic Research: Synthetically prepared **10-Oxononadecanedioic acid** could be used as a standard to investigate fatty acid metabolism and its dysregulation in diseases such as diabetes and metabolic syndrome.

Conclusion

While **10-Oxononadecanedioic acid** is not a well-documented compound, its unique structure as a long-chain oxo-dicarboxylic acid suggests a range of interesting chemical and biological properties. The predictive data and hypothetical synthetic and metabolic pathways presented in this guide offer a foundational framework for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further experimental validation is necessary to confirm the properties and activities outlined herein.

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